N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-9-6-16-15(18)13-2-3-14(17-10-13)21-11-12-4-7-20-8-5-12/h2-3,10,12H,4-9,11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAKAXVOSYIYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group via amidation reactions under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyridine derivatives can act as potent anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis.
| Compound | Cell Line Tested | Cytotoxicity Observed |
|---|---|---|
| Compound 4 | HepG2 (liver cancer) | Moderate |
| Compound 8 | MCF-7 (breast cancer) | High |
| Compound 1 | MCF-7 (breast cancer) | Good compared to doxorubicin |
The above table summarizes findings from a study where several pyridine derivatives were tested for their anticancer properties, highlighting the potential of such compounds in cancer therapy .
Enzyme Inhibition
Pyridine compounds are known for their ability to inhibit various enzymes, which can be leveraged for therapeutic purposes. For example, derivatives of pyridine have been identified as inhibitors of carbonic anhydrase, an enzyme involved in several physiological processes including respiration and acid-base balance. Targeting this enzyme may provide therapeutic benefits in conditions such as glaucoma and certain types of cancer .
Antimicrobial Activity
The structural characteristics of this compound suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of microbial pathogens, making them candidates for further investigation in the development of new antibiotics .
Anti-inflammatory Effects
Research indicates that pyridine derivatives can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This makes them valuable for treating diseases characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyridine-based compounds, providing insights into their biological activities:
- Synthesis and Evaluation : A study synthesized new pyridine derivatives using green chemistry techniques and evaluated their cytotoxicity against various cancer cell lines. The results showed promising anticancer activity, particularly against HepG2 cells .
- Mechanistic Studies : Another research effort focused on understanding the mechanism of action of these compounds, revealing that they could induce apoptosis through the activation of specific signaling pathways .
- Therapeutic Targeting : A case study involving radiolabeled pyridine derivatives demonstrated their ability to target tumor cells effectively in vivo, showcasing their potential as theranostic agents for cancer treatment .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related carboxamide derivatives, focusing on core structures, substituents, synthesis, and biological activity (where available).
Structural Features
*Molecular weights for the target compound and compound are calculated based on their formulas (C₁₄H₂₀N₂O₄ and C₂₀H₂₄N₄O₃, respectively).
Key Observations :
- Core Diversity : The target compound’s pyridine core contrasts with the imidazopyridine (compound 13) and pyrrolopyridine () systems. Fused heterocycles (e.g., imidazopyridine) may enhance binding affinity to kinase targets like GSK-3β .
- Fluorinated substituents in YM244769 likely enhance lipophilicity and target selectivity.
- Synthetic Accessibility: Compound 13 was synthesized with a moderate yield (39%) via coupling of a lithium carboxylate and amine precursor .
Research Implications and Limitations
- Structural Insights: The target compound’s tetrahydropyran substituent may confer advantages in solubility and pharmacokinetics over simpler ethers. Comparative studies with YM244769 could elucidate the impact of fluorinated vs. non-fluorinated substituents.
- Data Gaps: Limited information exists on the target compound’s synthesis, bioactivity, and mechanism of action. Further experimental validation is required.
- Methodological Tools : Programs like SHELXL (for crystallography) and SIR97 (for structure determination) could aid in elucidating the target compound’s 3D conformation and binding modes.
Biological Activity
N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be described by its chemical formula and is characterized by the presence of a pyridine ring, methoxy groups, and a carboxamide functional group. This unique structure is believed to contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine core followed by the introduction of methoxy and oxan moieties. Detailed synthetic pathways have been documented in patent literature, highlighting various methods for achieving high yields and purity .
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural features demonstrated IC50 values ranging from 1.2 to 8.7 µM against breast cancer cell lines (MCF-7), suggesting a promising potential for anticancer applications .
Antioxidant Properties
The antioxidant capacity of this compound has been explored, with findings indicating that methoxy and hydroxy substitutions enhance its ability to scavenge free radicals. This activity is critical for mitigating oxidative stress, which is linked to various diseases, including cancer . The ability to inhibit oxidative damage may also contribute to its antiproliferative effects.
Antibacterial Activity
In vitro studies have shown that compounds with similar structures possess antibacterial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) values reported were as low as 8 µM, indicating strong antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Methoxy Groups | Enhance antioxidant and antiproliferative activity |
| Carboxamide Functional Group | Critical for binding interactions with biological targets |
| Oxan Ring | Contributes to lipophilicity and cellular permeability |
Research indicates that modifications in these structural components can lead to variations in biological efficacy, underscoring the importance of SAR studies in drug development .
Case Studies
- Anticancer Activity : A study involving derivatives of pyridine carboxamides showed promising results against MCF-7 cells, supporting further investigation into their mechanism of action and potential clinical applications .
- Antioxidant Mechanism : Another investigation demonstrated that compounds with methoxy substitutions exhibited superior radical scavenging abilities compared to standard antioxidants like BHT, suggesting their potential use in formulations aimed at reducing oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
